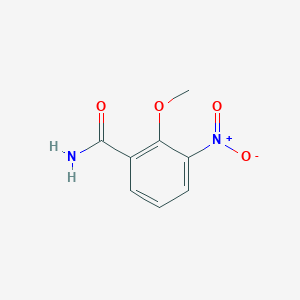

2-Methoxy-3-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-5(8(9)11)3-2-4-6(7)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIYIBRECHOFLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Methoxy-3-nitrobenzamide Scaffold

This compound is a key chemical intermediate, playing a crucial role in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern on the benzene ring, featuring a methoxy, a nitro, and a carboxamide group, provides a versatile scaffold for the development of novel therapeutics. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy group, influences the molecule's reactivity and potential biological interactions. This guide provides a comprehensive overview of the primary synthesis pathway for this compound, offering a detailed, field-proven protocol and insights into the underlying chemical principles.

The Predominant Synthetic Pathway: From Carboxylic Acid to Amide

The most established and efficient route for the synthesis of this compound commences with its corresponding carboxylic acid precursor, 2-Methoxy-3-nitrobenzoic acid. The transformation is a classic amidation reaction, which, due to the relative stability of carboxylic acids, necessitates an activation step to facilitate the nucleophilic attack by ammonia.

The conversion of the carboxylic acid to the primary amide is typically achieved in a two-step sequence:

-

Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride derivative.

-

Amidation: The resulting acyl chloride is then reacted with a source of ammonia to form the desired benzamide.

Mechanistic Insights: The "Why" Behind the Chemistry

The direct reaction between a carboxylic acid and ammonia to form an amide is generally unfavorable as it primarily results in an acid-base reaction, forming a stable ammonium carboxylate salt. To circumvent this, the carboxylic acid's hydroxyl group must be transformed into a better leaving group.

Thionyl chloride (SOCl₂) is the reagent of choice for this activation step. The reaction proceeds through a nucleophilic acyl substitution mechanism where the lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). The formation of gaseous byproducts (SO₂ and HCl) drives the reaction to completion, making this a highly efficient process.[1]

Once the highly electrophilic acyl chloride is formed, it readily reacts with a nucleophile, in this case, ammonia. The lone pair of electrons on the nitrogen atom of ammonia attacks the carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion yields the stable this compound.

Synthesis Pathway Diagram

Caption: Synthesis of this compound from 2-Methoxy-3-nitrobenzoic acid.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the synthesis of substituted benzamides from their corresponding benzoic acids.[2][3]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Methoxy-3-nitrobenzoic acid | 197.14 | 14933-12-3 | Starting material |

| Thionyl chloride (SOCl₂) | 118.97 | 7719-09-7 | Reagent, handle in a fume hood |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous solvent |

| Ammonium hydroxide (NH₄OH) | 35.04 | 1336-21-6 | 28-30% aqueous solution, nucleophile |

| Saturated sodium bicarbonate (NaHCO₃) | - | - | For workup |

| Brine | - | - | For workup |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | 7487-88-9 | Drying agent |

Procedure

Step 1: Synthesis of 2-Methoxy-3-nitrobenzoyl Chloride

-

To a solution of 2-Methoxy-3-nitrobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thionyl chloride (1.5 eq.) dropwise at room temperature.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the reaction mixture to reflux (approx. 40°C) and stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-Methoxy-3-nitrobenzoyl chloride is a yellow solid or oil and is used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-Methoxy-3-nitrobenzoyl chloride in anhydrous DCM (approx. 10 mL per gram of starting acid).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide solution (28-30%, approx. 5 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

-

Monitor the reaction completion by TLC.

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a light yellow to yellow solid.[4]

Quantitative Data Summary

| Parameter | Value/Condition |

| Step 1: Acyl Chloride Formation | |

| Molar Ratio (Acid:SOCl₂) | 1 : 1.5 |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Temperature | Reflux (~40°C) |

| Reaction Time | 2-3 hours |

| Step 2: Amidation | |

| Molar Ratio (Acyl Chloride:NH₃) | 1 : 5 (excess) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 1-2 hours |

| Product Information | |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Appearance | Light yellow to yellow solid |

| Purity (typical) | ≥98.0% (HPLC)[4] |

Conclusion

The synthesis of this compound via the activation of 2-Methoxy-3-nitrobenzoic acid with thionyl chloride followed by amidation is a robust and efficient method. This guide provides a comprehensive framework for its preparation, grounded in established chemical principles and supported by analogous procedures from the scientific literature. Adherence to the detailed protocol and safety precautions will enable researchers and drug development professionals to reliably produce this valuable intermediate for their synthetic endeavors.

References

A Technical Guide to the Physicochemical Properties of 2-Methoxy-3-nitrobenzamide

Introduction

2-Methoxy-3-nitrobenzamide is a substituted aromatic amide whose relevance in the pharmaceutical industry has grown, notably as a known impurity and intermediate in the synthesis of complex therapeutic agents like Deucravacitinib. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is not merely academic; it is a prerequisite for developing robust analytical methods, ensuring drug product purity, and controlling manufacturing processes.

The benzamide scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. For instance, the related 2-methoxybenzamide skeleton is integral to the design of potent Hedgehog (Hh) signaling pathway inhibitors, which are explored as anticancer agents[1]. This highlights the importance of characterizing substituted benzamides to understand their behavior, from solubility and stability to spectroscopic identity.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It moves beyond a simple data sheet to offer context, explain the causality behind analytical approaches, and provide a detailed, field-proven protocol for a critical experimental determination.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent chemical and biological work. The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | Benzamide, 2-methoxy-3-nitro-; Deucravacitinib Impurity 4[3][4] |

| CAS Number | 722538-98-9[2][3][4][5][6] |

| Molecular Formula | C₈H₈N₂O₄[3][4][5] |

| Molecular Weight | 196.16 g/mol [2][4][5] |

| InChI Key | VGIYIBRECHOFLC-UHFFFAOYSA-N[2][5] |

The molecule's structure, featuring an amide, a methoxy group, and a nitro group on a benzene ring, dictates its chemical behavior, including its polarity, potential for hydrogen bonding, and spectroscopic signature.

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Properties

The physical state and solubility of a compound are critical parameters that influence its handling, formulation, and bioavailability.

| Property | Value / Description |

| Appearance | Light yellow to yellow solid.[3] |

| Melting Point | 124 °C.[3] |

| Boiling Point | 326.5 ± 27.0 °C (Predicted).[3] |

| Storage | Recommended to be sealed in a dry environment at room temperature or under refrigeration (2-8°C).[2][4] |

Solubility Profile: An Insight

This low aqueous solubility is a critical factor in drug development. It directly impacts the dissolution rate and, consequently, the absorption and bioavailability of a potential drug candidate or the behavior of an impurity during formulation and analysis.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques.[3] While spectra are often proprietary, the expected features can be reliably predicted based on the compound's structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. This includes three signals in the aromatic region (typically 7-8.5 ppm) with coupling patterns dictated by their ortho and meta relationships. A sharp singlet around 3.9-4.1 ppm would correspond to the three protons of the methoxy (-OCH₃) group. The two protons of the amide (-CONH₂) group would likely appear as a broad singlet further downfield, with a chemical shift that can be sensitive to solvent and concentration.

-

Infrared (IR) Spectroscopy : The IR spectrum provides a fingerprint based on molecular vibrations. Key expected absorption bands include:

-

N-H Stretching : Two bands in the 3400-3100 cm⁻¹ region from the primary amide.

-

C-H Stretching : Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

C=O Stretching (Amide I) : A strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-O Stretching (Nitro group) : Two strong bands corresponding to asymmetric (~1520-1550 cm⁻¹) and symmetric (~1340-1370 cm⁻¹) stretching.

-

C-O Stretching : A distinct band for the aryl-alkyl ether linkage around 1250 cm⁻¹.

-

-

Mass Spectrometry : In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 196.16. Common fragmentation patterns would involve the loss of the amide group (-NH₂), the methoxy group (-OCH₃), or the nitro group (-NO₂), providing structural confirmation.

-

High-Performance Liquid Chromatography (HPLC) : This is the workhorse technique for assessing purity. A typical purity specification for this compound is ≥98.0%, which is determined by HPLC with UV detection.[3] The method is crucial for quantifying the compound in reaction mixtures and for identifying it as an impurity in final drug products.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale and Expertise: Determining aqueous solubility is fundamental in drug development. The shake-flask method, as described by regulatory bodies like the OECD, remains the "gold standard" for its simplicity and reliability. Its core principle is to allow a compound to reach thermodynamic equilibrium in a solvent, ensuring the measured concentration represents its true maximum solubility under the specified conditions. The choice of a physiologically relevant buffer (e.g., PBS at pH 7.4) is a deliberate step to mimic conditions in the body, providing data that is more predictive of in vivo behavior.

Methodology:

-

Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter the buffer through a 0.22 µm filter to remove any particulate matter.

-

Sample Addition: Add an excess amount of solid this compound to a known volume of the PBS buffer in a sealed, clear glass vial. The excess solid is critical to ensure that equilibrium is established with the undissolved compound. A visual confirmation of solid material at the end of the experiment serves as a self-validating check.

-

Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 24 to 48 hours. This extended period is necessary for slowly dissolving compounds to reach a true thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. To ensure no solid particles are transferred, the aliquot must be filtered through a chemically inert syringe filter (e.g., 0.22 µm PVDF) or centrifuged at high speed (e.g., >10,000 g for 15 minutes). This step is the most critical for accuracy.

-

Quantification: Prepare a series of calibration standards of this compound in a suitable organic solvent (like acetonitrile or methanol) and dilute them into the same PBS buffer. Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method.

-

Data Analysis: Construct a calibration curve from the standards. Use the peak area of the supernatant sample to determine its concentration from the curve, accounting for any dilution factors. The resulting concentration is the equilibrium solubility.

Experimental Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Assay.

Conclusion

This compound is a compound of significant interest, particularly within the context of pharmaceutical development and quality control. Its physicochemical profile—characterized by its solid, yellow appearance, a melting point of 124°C, and presumed low aqueous solubility—defines its behavior in both synthetic and analytical settings. The structural features give rise to a predictable and verifiable spectroscopic fingerprint via NMR, IR, and mass spectrometry, which, alongside HPLC, forms the basis for its robust identification and purity assessment. Understanding these properties and the protocols used to measure them is essential for any scientist working with this molecule or related chemical entities.

References

- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 722538-98-9 [sigmaaldrich.com]

- 3. This compound CAS No: 722538-98-9 - Career Henan Chemical Co. [coreychem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 722538-98-9 [chemicalbook.com]

- 7. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methoxy-3-nitrobenzamide CAS number 722538-98-9

An In-Depth Technical Guide to 2-Methoxy-3-nitrobenzamide (CAS: 722538-98-9): Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound, identified by CAS number 722538-98-9, is a substituted aromatic amide that serves as a specialized building block in organic synthesis. While not a household name, this compound holds significant relevance for researchers in pharmaceutical development due to its role as a known impurity and potential synthetic intermediate of Deucravacitinib, a selective TYK2 inhibitor. This guide provides a comprehensive technical overview of its chemical properties, outlines a plausible and detailed synthetic pathway, discusses methods for its analytical characterization, explores its applications, and summarizes critical safety and handling protocols. The content is tailored for chemists, researchers, and drug development professionals who require a practical, in-depth understanding of this important molecule.

Chemical Identity and Physicochemical Properties

This compound is a solid, typically appearing as a light yellow to yellow crystalline powder.[1] Its structure features a benzene ring substituted with a methoxy group, a nitro group, and a carboxamide group, leading to a specific set of chemical characteristics.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 722538-98-9[1][2][3][4][5] |

| Molecular Formula | C₈H₈N₂O₄[2][3][4] |

| Molecular Weight | 196.16 g/mol [2][3][4] |

| IUPAC Name | This compound[2] |

| Synonyms | Benzamide, 2-methoxy-3-nitro-; o-Anisamide, 3-nitro-[3] |

| InChI Key | VGIYIBRECHOFLC-UHFFFAOYSA-N[2][4] |

| SMILES | COc1c(cccc1--INVALID-LINK--[O-])C(=O)N |

The physical properties of the compound are critical for its handling, storage, and application in synthetic protocols.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical Form | Light yellow to yellow solid | [1] |

| Melting Point | 124 °C (in water) | [1] |

| Boiling Point | 326.5 ± 27.0 °C (Predicted) | [1] |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | ≥98.0% (Commercial Grade) | [1][4] |

| Storage | Sealed in a dry place at room temperature or 2-8°C. |[2][3] |

Synthesis and Purification

While specific proprietary synthesis routes may vary, this compound can be reliably prepared from its corresponding carboxylic acid, 2-methoxy-3-nitrobenzoic acid, a readily available chemical intermediate.[6] The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, typically proceeding through a more reactive acyl intermediate.

Expert Rationale for Synthetic Design

The chosen two-step pathway is a classic and robust method. The conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is highly efficient. Thionyl chloride is preferred over other reagents like oxalyl chloride for this scale of synthesis due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The subsequent reaction with an ammonia source (in this case, aqueous ammonium hydroxide) is a standard amidation. The use of a biphasic system with an organic solvent like dichloromethane (DCM) allows for easy extraction of the product and separation from inorganic salts.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Methoxy-3-nitrobenzoyl chloride

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere in a fume hood.

-

To the flask, add 2-methoxy-3-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0-3.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-methoxy-3-nitrobenzoyl chloride, typically a yellow oil or low-melting solid, is used directly in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-methoxy-3-nitrobenzoyl chloride from Step 1 in an anhydrous organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a new flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add concentrated aqueous ammonium hydroxide (NH₄OH, ~3-5 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.

-

Transfer the mixture to a separatory funnel. Add water to dissolve any inorganic salts.

-

Separate the organic layer. Wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain pure this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. A combination of spectroscopic methods provides a comprehensive characterization of the molecular structure. While specific spectra for this compound are not publicly available, its features can be reliably predicted based on its structure and data from analogous compounds.[7][8]

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | ~8.0-7.4 ppm: Multiplets, 3H (Aromatic protons).~7.5-8.5 ppm: Broad singlets, 2H (Amide -NH₂ protons, may exchange with D₂O).~3.9 ppm: Singlet, 3H (Methoxy -OCH₃ protons). |

| ¹³C NMR | ~167 ppm: C=O (Amide carbonyl).~155-120 ppm: 6 signals (Aromatic carbons).~56 ppm: -OCH₃ (Methoxy carbon). |

| IR (cm⁻¹) | 3400-3200: Two bands (N-H stretch of primary amide).~1660: Strong (C=O stretch, Amide I band).~1580: (N-H bend, Amide II band).~1530 & ~1350: Strong (Asymmetric and symmetric NO₂ stretch).~1260: (Aryl-O-CH₃ stretch). |

| MS (EI) | m/z 196: M⁺ (Molecular ion peak).m/z 180: [M-NH₂]⁺.m/z 150: [M-NO₂]⁺. |

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a building block for more complex molecules, particularly in the pharmaceutical industry.

Key Intermediate and Impurity in Deucravacitinib Synthesis

The most significant documented relevance of this compound is its association with Deucravacitinib.[5] Deucravacitinib is a first-in-class oral, selective tyrosine kinase 2 (TYK2) inhibitor approved for the treatment of plaque psoriasis. In the synthesis of such complex active pharmaceutical ingredients (APIs), intermediates and impurities must be carefully characterized and controlled. This compound is listed as "Deucravacitinib Impurity 2" and "Deucravacitinib Impurity 4" by chemical suppliers, indicating its emergence during the manufacturing process.[5] For process chemists and quality control scientists, understanding the properties and synthesis of this compound is essential for developing robust manufacturing processes and ensuring the purity of the final drug product.

Caption: Role of this compound as an intermediate and impurity in API synthesis.

Scaffold in Medicinal Chemistry

Beyond its specific role in Deucravacitinib synthesis, the nitrobenzamide scaffold is of broad interest in medicinal chemistry.

-

Anticancer Activity: Various substituted nitrobenzamides have been designed and synthesized, with many exhibiting potent anti-tumor activity against human cancer cell lines.[9]

-

Enzyme Inhibition: The benzamide moiety is a common feature in enzyme inhibitors. For example, derivatives have been developed as potent PI3K inhibitors, which are crucial in cell signaling pathways related to cancer.[10]

-

PROTACs: More recently, benzamide derivatives have been explored as novel, non-phthalimide binders for the E3 ligase substrate receptor cereblon (CRBN), a key component in the design of Proteolysis-Targeting Chimeras (PROTACs).[11] PROTACs are an emerging therapeutic modality designed to degrade specific disease-causing proteins.

-

The Nitro Group: The nitroaromatic group is a well-known functional group in medicinal chemistry. It can act as a bioisostere for other groups and is often a key pharmacophore, but it can also be a toxicophore due to its potential for metabolic reduction to reactive intermediates.[12] Its electron-withdrawing nature significantly influences the electronic properties of the molecule, affecting receptor binding and pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from closely related nitrobenzamides provide a reliable basis for assessing its hazards and required handling precautions.[13][14][15]

Table 4: GHS Hazard and Precautionary Statements (Inferred)

| Category | Statement |

|---|---|

| Hazard Statements | H302: Harmful if swallowed.[13][14]H315: Causes skin irritation.[13]H319: Causes serious eye irritation.[13]H335: May cause respiratory irritation.[13] |

| Prevention | P261: Avoid breathing dust.P264: Wash hands and exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.[13] |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

| Disposal | P501: Dispose of contents/container in accordance with local/regional/national regulations. |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[13]

Conclusion

This compound (CAS 722538-98-9) is more than just a catalog chemical; it is a molecule of significant interest to the pharmaceutical industry. Its critical role as an intermediate and process impurity in the manufacture of Deucravacitinib underscores the importance of a thorough technical understanding of its properties. This guide has provided a detailed overview of its chemical identity, a plausible and robust synthetic protocol, predicted analytical characteristics, and essential safety information. For researchers in drug discovery and development, this compound represents both a practical synthetic building block and a case study in the rigorous chemical control required to bring modern therapeutics to market.

References

- 1. This compound CAS No: 722538-98-9 - Career Henan Chemical Co. [coreychem.com]

- 2. This compound | 722538-98-9 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. CAS: 722538-98-9 | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. asianpubs.org [asianpubs.org]

- 9. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel PI3K inhibitors and anticancer agents by bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

2-Methoxy-3-nitrobenzamide molecular structure and weight

An In-Depth Technical Guide to 2-Methoxy-3-nitrobenzamide

Introduction

This compound is a substituted aromatic amide that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring methoxy, nitro, and carboxamide groups on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthetic pathway, analytical characterization methods, and essential safety protocols, tailored for researchers and drug development professionals.

Molecular Identity and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its application and handling. The molecule consists of a benzene ring substituted at position 1 with a carboxamide group (-CONH₂), at position 2 with a methoxy group (-OCH₃), and at position 3 with a nitro group (-NO₂).

Key Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₄ | [1][2][3] |

| Molecular Weight | 196.16 g/mol | [2][3] |

| IUPAC Name | This compound | [4] |

| CAS Number | 722538-98-9 | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 124 °C | [5] |

| Boiling Point | 326.5 ± 27.0 °C (Predicted) | [5] |

| Purity | Typically ≥98% | [1] |

| Synonyms | Benzamide, 2-methoxy-3-nitro- | [1][2][3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through standard organic chemistry transformations. A logical and common approach involves the amidation of the corresponding carboxylic acid, 2-methoxy-3-nitrobenzoic acid, which is a commercially available starting material.

Representative Synthetic Protocol: Amidation of 2-Methoxy-3-nitrobenzoic Acid

This protocol describes a two-step process involving the formation of an acyl chloride followed by amination. The conversion of the carboxylic acid to the more reactive acyl chloride facilitates a high-yield reaction with ammonia.

Step 1: Acyl Chloride Formation

-

In a fume hood, add 2-methoxy-3-nitrobenzoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add thionyl chloride (SOCl₂, ~2-3 equivalents) dropwise to the flask at room temperature.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure (rotary evaporation) to yield the crude 2-methoxy-3-nitrobenzoyl chloride.

Step 2: Amination

-

Cool the crude acyl chloride in an ice bath.

-

Slowly and carefully add the acyl chloride to a cooled, concentrated aqueous solution of ammonium hydroxide (~5-10 equivalents), while stirring vigorously. This reaction is exothermic.

-

Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash it with cold water to remove any remaining salts, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Caption: Proposed workflow for the synthesis of this compound.

Structural Elucidation and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed. These techniques provide a self-validating system to confirm the successful synthesis.

Experimental Protocol: Sample Preparation for NMR Spectroscopy

-

Accurately weigh approximately 5-10 mg of the dried this compound sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

-

Transfer the solution into a standard 5 mm NMR tube.

-

Place the NMR tube into the spectrometer for analysis.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all hydrogen atoms in their unique chemical environments. Expected signals would include:

-

A singlet for the methoxy (-OCH₃) protons.

-

Distinct signals in the aromatic region for the three protons on the benzene ring.

-

Two broad singlets corresponding to the non-equivalent protons of the primary amide (-CONH₂).

-

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify the key functional groups.[6] Characteristic absorption bands would be observed for:

-

N-H stretching of the amide group (typically two bands around 3100-3500 cm⁻¹).

-

C=O stretching of the amide carbonyl (around 1650-1680 cm⁻¹).

-

Asymmetric and symmetric stretching of the nitro (NO₂) group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).

-

C-O stretching of the methoxy group (around 1250 cm⁻¹).

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 196.16 g/mol .

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety. This compound is classified with several hazards that necessitate careful management.

Hazard Identification [7]

-

Hazard Statements:

Safe Handling Protocols

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[8] Eyewash stations and safety showers should be readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and change them immediately if contaminated.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[9]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

Store this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[10] Keep it away from strong oxidizing agents. The recommended storage temperature is typically room temperature or refrigerated at 2-8°C.[3]

Potential Applications

This compound is primarily utilized as an intermediate in organic synthesis. Its functional groups can be selectively modified to create a variety of derivatives. For instance, the nitro group can be reduced to an amine, which can then undergo further reactions to build complex heterocyclic systems. This makes it a key component in the synthesis of novel pharmaceutical compounds and other specialty chemicals. It has been identified as an impurity in the synthesis of Deucravacitinib, highlighting its relevance in pharmaceutical process chemistry.[2][5]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 722538-98-9 CAS Manufactory [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 722538-98-9 [sigmaaldrich.com]

- 5. This compound CAS No: 722538-98-9 - Career Henan Chemical Co. [coreychem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 722538-98-9 [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Solubility of 2-Methoxy-3-nitrobenzamide in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development and chemical synthesis. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methoxy-3-nitrobenzamide. In the absence of extensive published empirical data for this specific molecule, this document serves as a predictive guide and a practical manual for researchers. It outlines the theoretical principles governing its solubility, provides a predicted solubility profile based on its molecular structure, and presents field-proven, step-by-step experimental protocols for the accurate determination of both thermodynamic and kinetic solubility. This guide is intended to empower researchers, scientists, and drug development professionals to generate reliable solubility data and make informed decisions in their work.

Introduction: The Critical Role of Solubility

This compound (C₈H₈N₂O₄, M.W. 196.16 g/mol ) is a substituted aromatic compound whose utility in pharmaceutical and chemical synthesis is intrinsically linked to its solubility. Understanding how this compound behaves in various organic solvents is paramount for:

-

Reaction Kinetics and Synthesis: The choice of solvent directly impacts reaction rates, yield, and purity by ensuring that reactants are in the same phase.[1]

-

Crystallization and Purification: Knowledge of solubility in a range of solvents is essential for developing effective crystallization and purification strategies to isolate the final product with high purity.[1]

-

Preformulation and Drug Delivery: For potential therapeutic applications, solubility is a key determinant of bioavailability and dictates the formulation strategies required for effective drug delivery.[2]

-

Analytical Method Development: Accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC), rely on the complete dissolution of the analyte in a suitable solvent.[1]

This guide will first explore the theoretical underpinnings of this compound's solubility based on its molecular structure and then provide robust, validated protocols for its experimental determination.

Physicochemical Profile and Predicted Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3][4][5] The structure of this compound features several key functional groups that dictate its interactions with solvents.

Molecular Structure:

-

Benzene Ring: A nonpolar, hydrophobic core.

-

Amide Group (-CONH₂): A highly polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions.

-

Methoxy Group (-OCH₃): A moderately polar ether group that can act as a hydrogen bond acceptor.

The combination of these groups results in a molecule with significant polarity. Based on these features and data from structurally related nitroaromatic compounds, a solubility profile can be predicted.[1][6][7][8]

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | Strong dipole-dipole interactions between the solvent and the nitro and amide groups of the solute will drive dissolution. These solvents effectively solvate the polar regions of the molecule.[1][7] |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The solvent's hydroxyl group can form hydrogen bonds with the solute's amide, nitro, and methoxy groups, facilitating solubility. However, the solvent's own hydrogen-bonding network must be disrupted, which can temper the overall solubility compared to polar aprotic solvents.[1] |

| Moderate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents can engage in dipole-dipole interactions, but lack the hydrogen-bonding capability of protic solvents, leading to moderate solubility. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity mismatch between the nonpolar solvent and the polar functional groups of this compound will result in poor solvation and very limited solubility. The principle of "like dissolves like" suggests poor compatibility.[5][9] |

Theoretical Framework: Intermolecular Forces in Solution

The dissolution of a solid solute in a liquid solvent is an equilibrium process governed by the free energy change of the system. This process involves overcoming two sets of forces: the lattice energy holding the solute's crystal structure together and the intermolecular forces within the solvent. New, favorable solute-solvent interactions must be formed to promote solubility.[3]

Caption: Enthalpy changes during the dissolution process.

For this compound, the key intermolecular forces are:

-

Hydrogen Bonding: The amide group is a potent hydrogen bond donor and acceptor. Polar protic solvents like methanol will readily engage in hydrogen bonding, promoting solubility.

-

Dipole-Dipole Interactions: The highly polar nitro and amide groups create a significant molecular dipole, leading to strong attractive forces with polar solvents like DMSO and acetonitrile.[10]

-

London Dispersion Forces: These weak, transient forces exist between all molecules and will be the primary mode of interaction in nonpolar solvents like hexane, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.[10]

Experimental Determination of Solubility

It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[11][12]

-

Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pressure). It is a fundamental, intrinsic property of the compound. The gold-standard for its determination is the shake-flask method .[2][13]

-

Kinetic Solubility is determined by measuring the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO). This method is faster, uses less material, and is amenable to high-throughput screening.[14][15][16] However, it often overestimates the true thermodynamic solubility due to the formation of supersaturated, metastable solutions.[11][12][17]

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol is the definitive method for determining the equilibrium solubility and is recommended for late-stage development and formulation.[13][18][19]

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical.[20][21] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been achieved; the concentration should not change between the later time points.[20]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials at high speed or filter the supernatant through a chemically-resistant syringe filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid temperature changes or solvent evaporation.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the test solvent.

-

Dilute the saturated supernatant with the same solvent to a concentration that falls within the linear range of the standard curve.

-

Analyze the standards and the diluted sample using a validated analytical method, typically HPLC-UV, monitoring at the compound's λmax.

-

Construct a calibration curve by plotting absorbance (or peak area) versus concentration for the standards.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the final thermodynamic solubility, typically expressed in µg/mL or mM.

Protocol 2: High-Throughput Kinetic Solubility via Nephelometry

This method is ideal for early-stage discovery, where rapid screening of many compounds is required.[14][22][23] It measures the light scattered by insoluble particles (precipitate) formed when a DMSO stock solution is diluted into an aqueous or organic medium.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.

-

Plate Setup: Using a multichannel pipette or an automated liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.[24] To generate a concentration curve, perform serial dilutions of the stock solution directly in the plate.

-

Solvent Addition: Add the desired organic solvent to each well to achieve the final target concentrations. The final percentage of DMSO should be kept low (typically ≤5%) to minimize its co-solvent effects.

-

Incubation: Mix the plate on a plate shaker for a defined period, typically 1 to 2 hours, at a controlled temperature.[24]

-

Measurement: Place the microplate into a laser nephelometer and measure the light scattering in each well, expressed in Nephelometric Turbidity Units (NTU).

-

Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the baseline, indicating the onset of precipitation.[25]

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 2: Example Data Table for Experimental Solubility of this compound at 25°C

| Solvent | Method | Solubility (µg/mL) | Solubility (mM) |

| Methanol | Thermodynamic (Shake-Flask) | Experimental Value | Calculated Value |

| Acetonitrile | Thermodynamic (Shake-Flask) | Experimental Value | Calculated Value |

| DMSO | Thermodynamic (Shake-Flask) | Experimental Value | Calculated Value |

| Ethyl Acetate | Thermodynamic (Shake-Flask) | Experimental Value | Calculated Value |

| Toluene | Thermodynamic (Shake-Flask) | Experimental Value | Calculated Value |

| Hexane | Thermodynamic (Shake-Flask) | Experimental Value | Calculated Value |

| Solvent X | Kinetic (Nephelometry) | Experimental Value | Calculated Value |

Conclusion

While specific published data on the solubility of this compound is limited, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for a reliable prediction of its solubility profile. It is expected to exhibit high solubility in polar aprotic solvents, moderate to good solubility in polar protic solvents, and poor solubility in nonpolar solvents. For definitive quantitative data, this guide provides robust, field-proven protocols for determining both thermodynamic and kinetic solubility. The choice of method—the rigorous shake-flask technique or a high-throughput nephelometric screen—should be guided by the specific requirements and the stage of the research or development process. By applying these methodologies, researchers can generate the critical data needed to advance their work in synthesis, purification, and formulation.

References

- 1. benchchem.com [benchchem.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. researchgate.net [researchgate.net]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. enamine.net [enamine.net]

- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. database.ich.org [database.ich.org]

- 19. ema.europa.eu [ema.europa.eu]

- 20. downloads.regulations.gov [downloads.regulations.gov]

- 21. bioassaysys.com [bioassaysys.com]

- 22. enamine.net [enamine.net]

- 23. bmglabtech.com [bmglabtech.com]

- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-3-nitrobenzamide

Introduction

2-Methoxy-3-nitrobenzamide is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural confirmation is paramount for its use in further research and development. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific molecule, this guide will utilize high-quality predicted spectroscopic data, supported by established principles of spectroscopy and comparative analysis with structurally related compounds. This approach provides a robust framework for researchers to understand and verify the structure and purity of this compound.

The molecular structure of this compound, with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol , forms the basis for the interpretation of its spectroscopic signatures.[1][2][3] The strategic placement of the methoxy, nitro, and benzamide functionalities on the aromatic ring gives rise to a unique and predictable set of spectral features that will be explored in detail in the subsequent sections.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Predicted ¹H NMR Data | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.2 - 7.8 ppm | Multiplet | 2H | Amide (-CONH₂) | Amide protons are typically broad and their chemical shift can be solvent and concentration dependent. |

| ~ 7.8 ppm | Doublet of Doublets | 1H | Ar-H | This proton is ortho to the electron-withdrawing nitro group and the amide group, leading to a downfield shift. |

| ~ 7.6 ppm | Triplet | 1H | Ar-H | This proton is situated between two other aromatic protons. |

| ~ 7.3 ppm | Doublet of Doublets | 1H | Ar-H | This proton is ortho to the electron-donating methoxy group, resulting in a more upfield shift compared to the other aromatic protons. |

| ~ 4.0 ppm | Singlet | 3H | Methoxy (-OCH₃) | The singlet multiplicity indicates no adjacent protons. The chemical shift is characteristic of a methoxy group attached to an aromatic ring. |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

The predicted downfield shift of the aromatic proton ortho to the nitro group is consistent with the strong electron-withdrawing nature of this group. Conversely, the upfield shift of the proton ortho to the methoxy group is expected due to its electron-donating character.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound are summarized below.

| Predicted ¹³C NMR Data | Assignment | Rationale |

| ~ 168 ppm | C=O (Amide) | The carbonyl carbon of an amide typically resonates in this downfield region. |

| ~ 155 ppm | Ar-C (C-OCH₃) | The carbon attached to the electron-donating methoxy group is shifted downfield. |

| ~ 148 ppm | Ar-C (C-NO₂) | The carbon bearing the electron-withdrawing nitro group is also significantly deshielded. |

| ~ 135 ppm | Ar-CH | Aromatic carbon chemical shifts are influenced by the substitution pattern. |

| ~ 130 ppm | Ar-C (C-CONH₂) | The carbon attached to the amide group. |

| ~ 125 ppm | Ar-CH | Aromatic carbon. |

| ~ 118 ppm | Ar-CH | Aromatic carbon. |

| ~ 56 ppm | -OCH₃ | The chemical shift is characteristic for a methoxy carbon. |

Note: Predicted chemical shifts are estimates and may vary from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for the identification of functional groups within a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups.

| Predicted IR Absorption Bands (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | Amide (N-H) | N-H stretch (two bands for primary amide) |

| 3100-3000 | Aromatic C-H | C-H stretch |

| 2950-2850 | Methoxy (C-H) | C-H stretch |

| ~1680 | Amide (C=O) | C=O stretch (Amide I band) |

| ~1600 | Amide (N-H) | N-H bend (Amide II band) |

| 1550-1500 & 1350-1300 | Nitro (NO₂) | Asymmetric and symmetric N-O stretch |

| ~1250 | Aryl ether (C-O) | Asymmetric C-O-C stretch |

| ~1050 | Aryl ether (C-O) | Symmetric C-O-C stretch |

The presence of strong absorption bands for the amide N-H and C=O stretches, along with the characteristic bands for the nitro and methoxy groups, would provide strong evidence for the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₈H₈N₂O₄), the expected molecular ion peak [M]⁺ would be at m/z 196.

The fragmentation of aromatic amides is well-documented.[4][5] Key fragmentation pathways for this compound would likely involve:

-

Loss of the amide group (-NH₂): [M - NH₂]⁺ leading to a fragment at m/z 180.

-

Loss of the nitro group (-NO₂): [M - NO₂]⁺ resulting in a fragment at m/z 150.

-

Formation of the benzoyl cation: Cleavage of the C-C bond between the aromatic ring and the amide carbonyl can lead to a substituted benzoyl cation.

-

Further fragmentation: Subsequent loss of small neutral molecules like CO from fragment ions.

Caption: Plausible Mass Spectrometry Fragmentation Pathways

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[7][8]

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[9]

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the key absorption bands.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[10]

-

Filter the solution to remove any particulates.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

-

For fragmentation analysis (MS/MS), select the molecular ion (m/z 196) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Processing:

-

Analyze the full scan mass spectrum to identify the molecular ion peak.

-

Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

-

Caption: General Experimental Workflow for Spectroscopic Characterization

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By leveraging predicted NMR and IR data, and by understanding the established fragmentation patterns in mass spectrometry, researchers can confidently identify and characterize this compound. The detailed experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. The combination of these spectroscopic techniques provides a powerful and self-validating system for the unequivocal confirmation of the structure of this compound, which is a critical step in its journey from synthesis to application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. depts.washington.edu [depts.washington.edu]

- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 9. Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252 [intertek.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

discovery and history of substituted benzamides

An In-depth Technical Guide to the Discovery and History of Substituted Benzamides

Foreword

The trajectory of the substituted benzamides, from their origins in the pursuit of improved local anesthetics to their current standing as a cornerstone of psychopharmacology, represents a paradigm of modern drug discovery. This journey is characterized by serendipitous clinical observations, meticulous chemical refinement, and the progressive unraveling of complex neurochemical pathways. This technical guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the pivotal discoveries, mechanistic insights, and foundational experimental methodologies that have defined this versatile class of therapeutic agents. We will explore not just what was discovered, but how these discoveries were made and validated, providing a robust, technically-grounded narrative of scientific advancement.

Part 1: The Genesis - From Procainamide to a New Class of Neuroleptics

The story of substituted benzamides begins not with a targeted effort to treat psychosis, but with attempts to enhance the therapeutic properties of procainamide, a cardiac anti-arrhythmic agent.[1][2] In the mid-1950s and early 1960s, researchers at Laboratoires Delagrange in France, notably Louis Justin-Besançon and Charles Laville, were working to modify the procainamide structure.[1][3] This research led to the synthesis of metoclopramide in 1964.[3] Initially recognized for its potent anti-emetic and gastroprokinetic properties, clinical use soon revealed an interesting side-effect profile: mild sedative and extrapyramidal symptoms, hinting at an unforeseen activity within the central nervous system.[4][5]

This serendipitous observation was the critical inflection point. It spurred a focused investigation into the neuroleptic potential of this chemical scaffold. The subsequent refinement of metoclopramide's structure led to the development of sulpiride in the mid-1960s.[2][6] Sulpiride emerged as a compound with a distinct clinical profile; it demonstrated clear antipsychotic efficacy but with a notably lower tendency to induce the severe movement disorders commonly associated with the typical antipsychotics of the era, such as phenothiazines.[6] This discovery firmly established the substituted benzamides as a novel and distinct class of dopamine antagonists.[7]

Part 2: Unraveling the Mechanism - The Dopamine D₂/D₃ Receptor Hypothesis

The atypical clinical profile of sulpiride and its successors demanded a deeper mechanistic understanding. At the time, the dopamine hypothesis of schizophrenia—positing that hyperactive dopamine signaling underpinned psychotic symptoms—was gaining traction. The primary mechanism of action for existing antipsychotics was understood to be the blockade of dopamine receptors.[8]

Substituted benzamides proved to be highly specific tools for dissecting this system. They were found to be selective antagonists for a specific population of dopamine receptors that were not linked to the stimulation of adenylate cyclase.[8] Through pioneering radioligand binding studies, it was conclusively shown that these drugs exhibit high affinity and selectivity for dopamine D₂ and D₃ receptors.[9][10][11] This selectivity was a breakthrough, helping to explain their "atypical" nature and reduced risk of extrapyramidal side effects compared to less selective typical agents.[6]

Further research into compounds like amisulpride revealed a more nuanced, dose-dependent mechanism of action.[9][10][12]

-

At low doses (e.g., 50 mg/day) , amisulpride preferentially blocks presynaptic D₂/D₃ autoreceptors.[9][10] These autoreceptors normally act as a negative feedback mechanism, inhibiting dopamine synthesis and release. By blocking them, low-dose amisulpride actually increases dopaminergic transmission, an effect hypothesized to alleviate depressive symptoms and the negative symptoms of schizophrenia.[12][13][14]

-

At higher doses (e.g., 400-1200 mg/day) , the drug's action is dominated by the blockade of postsynaptic D₂/D₃ receptors in the mesolimbic system.[9][10] This inhibitory action on dopamine signaling is responsible for its potent antipsychotic effects on positive symptoms like hallucinations and delusions.[11][12]

This dualistic, dose-dependent pharmacology is a hallmark of the modern substituted benzamides and underpins their broad therapeutic utility.[9][14]

Part 3: Foundational Experimental Methodologies

The characterization of substituted benzamides relied on robust and reproducible experimental techniques that remain pillars of neuropharmacology research today.

Experimental Protocol 1: Radioligand Binding Assay for D₂ Receptor Affinity

This competitive binding assay is the gold standard for determining a compound's affinity for a specific receptor target.

Objective: To determine the inhibitory constant (Kᵢ) of a test compound (e.g., amisulpride) for the human dopamine D₂ receptor.

Core Principle: The assay measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand that has a known high affinity for the target receptor.

Materials:

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK-293 or CHO cells) recombinantly expressing the human dopamine D₂ receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a substituted benzamide itself), a high-affinity D₂ antagonist.

-

Test Compound: Amisulpride, prepared in a series of dilutions.

-

Non-Specific Control: A high concentration of an unlabeled D₂ antagonist (e.g., 10 µM Haloperidol or unlabeled Sulpiride) to determine background binding.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Instrumentation: 96-well microplates, a cell harvester with glass fiber filters, and a liquid scintillation counter.

Step-by-Step Methodology:

-

Assay Plate Preparation: To each well of a 96-well plate, add the following in sequence:

-

Assay Buffer.

-

The test compound at various concentrations (typically in a logarithmic series) or the non-specific control or buffer alone (for total binding).

-

A fixed concentration of the radioligand (e.g., 0.2 nM [³H]-Spiperone).

-

The cell membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Immediately wash the filters three times with ice-cold assay buffer to minimize non-specific binding to the filter itself.

-

Scintillation Counting: Punch the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = (Total Binding DPM) - (Non-Specific Binding DPM).

-

Plot the percentage of specific binding versus the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

-

Data Presentation: Comparative Binding Affinities

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) |

| Sulpiride | ~10-20 | ~5-15 |

| Amisulpride | 2.8 | 3.2 |

| Raclopride | 1.8 | 3.5 |

| Note: Kᵢ values are representative and can vary based on specific experimental conditions and radioligand used.[12] |

Visualization: D₂ Receptor Signaling and Benzamide Antagonism

The dopamine D₂ receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o inhibitory pathway. Its activation leads to the inhibition of the enzyme adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic AMP (cAMP). Substituted benzamides act as antagonists, blocking this inhibitory signal.

Caption: Antagonism of the D₂ receptor signaling pathway by a substituted benzamide.

Part 4: The Modern Era and Future Horizons

The foundational discoveries of metoclopramide and sulpiride paved the way for a new generation of agents. Amisulpride, introduced in the 1990s, exemplifies the clinical maturation of this class, with proven efficacy for both positive and negative symptoms of schizophrenia as well as depressive disorders.[13][15] The unique pharmacology of substituted benzamides has also made them invaluable as research tools, particularly in positron emission tomography (PET) imaging, where radiolabeled versions like [¹¹C]raclopride are used to visualize and quantify D₂ receptors in the living human brain.[16]

The field continues to evolve. While the primary focus has been on dopamine receptor antagonism, research has expanded to explore other potential applications. Benzamide derivatives are being investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and even as allosteric modulators for other receptor systems like the Follicle-Stimulating Hormone Receptor (FSHR).[17][18][19][20]

The history of substituted benzamides is a powerful illustration of how keen clinical observation, coupled with rational drug design and robust pharmacological validation, can transform a chemical curiosity into a vital therapeutic arsenal. Their story underscores a fundamental principle in drug development: that even unexpected side effects can, with rigorous scientific inquiry, open the door to entirely new and beneficial therapeutic pathways.

References

- 1. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metoclopramide - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. Sulpiride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The substituted benzamides--a novel class of dopamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multiple dopamine receptors in brain and the pharmacological action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. What is the mechanism of Sulpiride? [synapse.patsnap.com]

- 12. Amisulpride [chemeurope.com]

- 13. Amisulpride - Wikipedia [en.wikipedia.org]

- 14. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychscenehub.com [psychscenehub.com]

- 16. pnas.org [pnas.org]

- 17. Discovery of substituted benzamides as follicle stimulating hormone receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of 2-Methoxy-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract